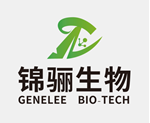- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Enjia Trading Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Suzhou Genelee Bio-Technology Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Quinolones and derivatives
Quinolones and their derivatives are a class of broad-spectrum antibacterial agents with significant therapeutic applications in the treatment of various bacterial infections. These compounds possess potent antimicrobial activity due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, thereby preventing DNA replication and leading to cell death. The core structure of quinolones includes a 1,8-naphthyridine ring system with a carboxyl group at position 3 and a fluorine atom attached to the carbonyl group at position 2. This framework allows for diverse modifications that can enhance potency, improve pharmacokinetics, or broaden the spectrum of activity.
Common derivatives include ciprofloxacin, levofloxacin, and norfloxacin, among others. These drugs are widely used in clinical settings due to their efficacy against gram-positive and gram-negative bacteria, including certain resistant strains. However, their use must be carefully monitored as they can cause side effects such as tendonitis, phototoxicity, and interactions with other medications. Proper dosing and patient monitoring are essential for optimal therapeutic outcomes while minimizing potential adverse reactions.


-
Potentiation of Antitumor Activity by 7-Ethyl-10-hydroxycamptothecin in Combination with Other Chemotherapeutic AgentsPotentiation of Antitumor Activity by 7-Ethyl-10-hydroxycamptothecin in Combination with Other Chemotherapeutic Agents 7-Ethyl-10-hydroxycamptothecin (EHt) is a potent antitumor agent that has garnered significant attention in the field of biomedicine and oncology. As a semi-synthetic derivative of camptothecin, EHt exhibits strong topoisomerase I activity, making it highly effective in targeting...
-
Cepharanthine: A Novel Compound with Therapeutic Potential in Chemical BiopharmaceuticalsCepharanthine: A Novel Compound with Therapeutic Potential in Chemical Biopharmaceuticals Cepharanthine, a naturally occurring alkaloid, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. Originally isolated from plants such as Carapichea ipecacuanha , Cepharanthine has shown promise as a potential therapeutic agent in various...
-
Cefovecin Sodium: A Novel Chemotherapeutic Agent in BiopharmaceuticalsCefovecin Sodium: A Novel Chemotherapeutic Agent in Biopharmaceuticals Introduction to Cefovecin Sodium Cefovecin sodium is a fourth-generation cephalosporin antibiotic that has garnered significant attention in the field of biopharmaceuticals due to its potent antimicrobial activity and favorable pharmacokinetic properties. This article delves into the chemical structure, therapeutic...
-
Bis(2-Aminoacetoxy)Copper: A Novel Copper Compound with Potential Applications in Chemical BiopharmaceuticalsBis(2-Aminoacetoxy)Copper: A Novel Copper Compound with Potential Applications in Chemical Biopharmaceuticals Bis(2-Aminoacetoxy)Copper is a newly synthesized copper compound that has garnered significant attention in the fields of chemistry and biomedicine. This compound, with its unique structure and properties, exhibits potential applications as a chemical biopharmaceutical agent. In this...
-
Beraprost Sodium Salt: A Promising Prostacyclin Analogue in BiopharmaceuticalsBeraprost Sodium Salt is a synthetic prostacyclin analogue that has gained significant attention in the field of biopharmaceuticals due to its potent therapeutic effects. Prostacyclins are a class of lipid-derived compounds that play a critical role in regulating blood flow and platelet aggregation. Beraprost, specifically, is known for its ability to mimic the biological actions of prostacyclin...





